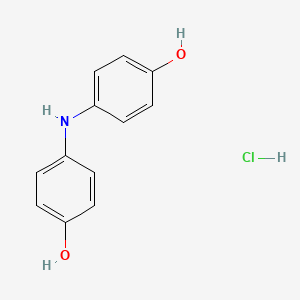

4,4'-Iminodiphenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

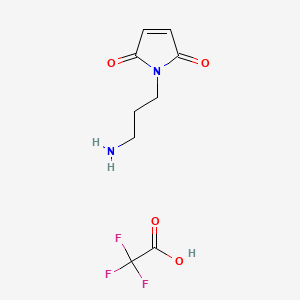

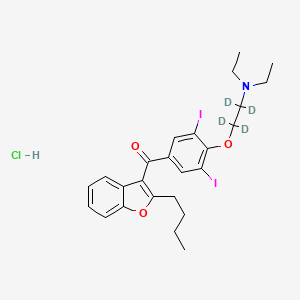

4,4’-Iminodiphenol hydrochloride is a chemical compound with the CAS Number: 1965310-24-0 . It has a molecular weight of 237.69 . The compound is a grey solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4’-azanediyldiphenol hydrochloride . The InChI code for this compound is 1S/C12H11NO2.ClH/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,13-15H;1H .Physical And Chemical Properties Analysis

The compound is a grey solid . It has a molecular weight of 237.69 . The IUPAC name for this compound is 4,4’-azanediyldiphenol hydrochloride . The InChI code for this compound is 1S/C12H11NO2.ClH/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,13-15H;1H .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Recyclable Catalysis : 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, showcasing its potential in organic synthesis by forming transient intermediates that release acylation products while regenerating the catalyst (Liu et al., 2014).

Antioxidant and Antimicrobial Properties

- Antioxidant Activity : Substituted imino and amino derivatives of 4-hydroxycoumarins have demonstrated significant antioxidant potential in vitro, indicating the potential of iminophenol derivatives in developing antioxidant agents (Vukovic et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition : Schiff base ligands derived from iminophenol compounds have shown potential as corrosion inhibitors on mild steel surfaces, which could be beneficial in protecting industrial materials (Elemike et al., 2017).

Environmental Science

- Pollutant Degradation : Studies on the degradation of environmental pollutants, such as the hydroxide-catalysed decomposition of benzoquinone-imine dyes, highlight the potential role of similar compounds in environmental remediation and pollutant breakdown processes (Barra et al., 2004).

Sensor Technology

- Detection of Ions : Azo-azomethine derivatives, including those related to iminophenol compounds, have been developed for the naked-eye detection of ions such as hydrogen carbonate in aqueous media, suggesting their application in chemical sensing technologies (Naderi et al., 2019).

Advanced Materials

- Adsorption Studies : Activated carbon fibers (ACFs) have been used for the adsorption of phenols and their derivatives, indicating the relevance of iminophenol compounds in the development of materials for water purification and environmental cleanup (Liu et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-hydroxyanilino)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,13-15H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSGASMDKSUHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Iminodiphenol hydrochloride | |

CAS RN |

1965310-24-0 |

Source

|

| Record name | Phenol, 4,4′-iminobis-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)